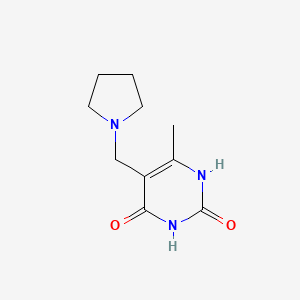

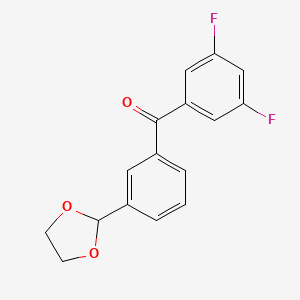

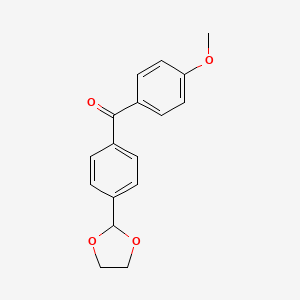

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. The specific structure of this compound suggests it may have unique chemical and physical properties, as well as potential for use in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multicomponent reactions and various reagents. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through a three-component reaction involving 6-aminopyrimidines, dimedone, and arylglyoxal, leading to unexpected cyclization processes as confirmed by NMR and X-ray diffraction measurements . Similarly, 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones, which are structurally related to the compound , can be synthesized using phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines, serving as intermediates for the synthesis of C-azanucleosides . These methods highlight the complexity and versatility of pyrimidine chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. The presence of a pyrrolidinylmethyl group in the compound suggests increased steric hindrance and potential for unique interactions with other molecules. X-ray diffraction is often used to establish the precise molecular geometry of such compounds . The structural characterization of related compounds, such as C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, has been confirmed by NMR and IR spectra, as well as X-ray crystal structure analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and eliminations. For example, 6-[(dimethylamino)methylene]aminouracil can react with heterocumulenes to yield novel pyrimido[4,5-d]pyrimidines . Bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives can be prepared by bromination and can further react with nucleophiles to yield a range of substituted compounds . These reactions demonstrate the reactivity of the pyrimidine ring and its potential to form diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Substituents on the pyrimidine ring can affect the compound's solubility, melting point, and stability. For instance, the introduction of fluoroalkyl groups can significantly alter the electronic properties of the molecule, as evidenced by the characterization of fluoroalkylated pyrimidine derivatives using NMR and IR spectroscopy . The presence of a pyrrolidinylmethyl group in the compound of interest would likely contribute to its unique physical and chemical properties, which could be exploited in various applications.

Aplicaciones Científicas De Investigación

Thermal Reactions

- The thermal reactions of some pyrimidinediones, including variants of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione, were studied. These reactions are significant for understanding the chemical properties and potential applications of these compounds (Noguchi et al., 1991).

HIV Inhibition

- Research has identified certain pyrimidinedione derivatives as potent non-nucleoside inhibitors of the HIV-1 and HIV-2 reverse transcriptase. This discovery is crucial for the development of new classes of antiviral drugs (Buckheit et al., 2007).

Bromosubstituted Derivatives

- Studies on bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives have been conducted, highlighting the potential for creating novel compounds with unique properties (Kinoshita et al., 1992).

Cycloaddition and Michael-type Reactions

- The cycloaddition reactions and Michael-type reactions of substituted pyrimidinediones were explored, which are essential for synthetic chemistry applications (Walsh & Wamhoff, 1989).

Synthesis of C-Azanucleosides

- Research on the synthesis of intermediates for C-azanucleosides using pyrimidinedione derivatives reveals their importance in the field of medicinal chemistry (Martirosyan et al., 2010).

Nucleophilic Reactions

- Investigations into the nucleophilic reactions of certain pyrimidinediones have been conducted, which are vital for understanding their reactivity and potential applications (Kinoshita et al., 1992).

Propiedades

IUPAC Name |

6-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-8(6-13-4-2-3-5-13)9(14)12-10(15)11-7/h2-6H2,1H3,(H2,11,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEOCELMACWGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)